5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide is an organic compound that features a thiophene ring substituted with bromine, fluorine, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide typically involves the following steps:
Sulfonation: The addition of a sulfonamide group to the thiophene ring.
These reactions are carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: Where one functional group is replaced by another.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Reaction conditions often involve specific temperatures, pressures, and inert atmospheres to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions may yield sulfoxides or sulfones .
Scientific Research Applications
5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(5-bromo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene: An intermediate in the synthesis of therapeutic agents.
5-bromo-2-fluoro-N-methylbenzenesulfonamide: A related sulfonamide compound with different substituents.
Uniqueness
5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO2S2/c1-7-2-3-8(13)6-9(7)14-18(15,16)11-5-4-10(12)17-11/h2-6,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRCFHZZKPHQDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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